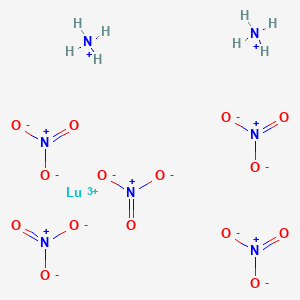![molecular formula C12H25ClN2O B12645499 4-[2-(Azepan-1-yl)ethyl]morpholine;hydrochloride CAS No. 7462-87-5](/img/structure/B12645499.png)
4-[2-(Azepan-1-yl)ethyl]morpholine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(Azepan-1-yl)ethyl]morpholine;hydrochloride is a compound that features both morpholine and azepane moieties Morpholine is a heterocyclic amine with both amine and ether functional groups, while azepane is a seven-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Azepan-1-yl)ethyl]morpholine typically involves the reaction of morpholine with an azepane derivative. One common method is the nucleophilic substitution reaction where morpholine reacts with 2-chloroethylazepane under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of 4-[2-(Azepan-1-yl)ethyl]morpholine;hydrochloride may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and crystallization to obtain the hydrochloride salt form. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Azepan-1-yl)ethyl]morpholine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholine or azepane moieties can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents like dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
4-[2-(Azepan-1-yl)ethyl]morpholine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or antimicrobial agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-(Azepan-1-yl)ethyl]morpholine;hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Morpholine derivatives: Compounds like 4-(2-aminoethyl)morpholine share similar structural features and chemical properties.
Azepane derivatives: Compounds such as N-[2-(azepan-1-yl)ethyl]-4-(morpholine-4-sulfonyl)benzene-1-sulfonamide have related structures and applications.
Uniqueness
4-[2-(Azepan-1-yl)ethyl]morpholine;hydrochloride is unique due to the combination of morpholine and azepane moieties in a single molecule. This dual functionality provides a versatile platform for various chemical reactions and applications, distinguishing it from other compounds with only one of these moieties.
Properties
CAS No. |
7462-87-5 |
|---|---|
Molecular Formula |
C12H25ClN2O |
Molecular Weight |
248.79 g/mol |
IUPAC Name |
4-[2-(azepan-1-yl)ethyl]morpholine;hydrochloride |
InChI |
InChI=1S/C12H24N2O.ClH/c1-2-4-6-13(5-3-1)7-8-14-9-11-15-12-10-14;/h1-12H2;1H |
InChI Key |
HLXFIIXSPQTJFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)CCN2CCOCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


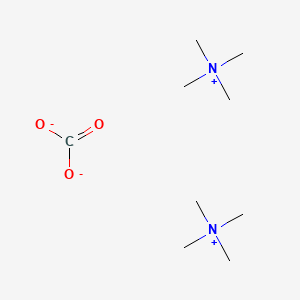
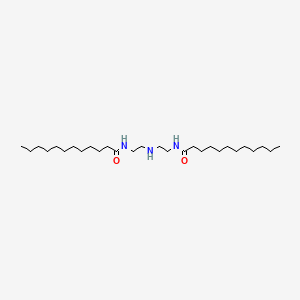

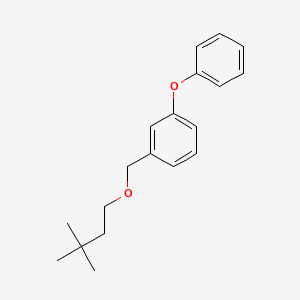
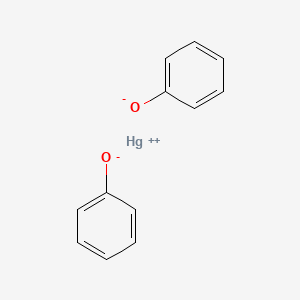
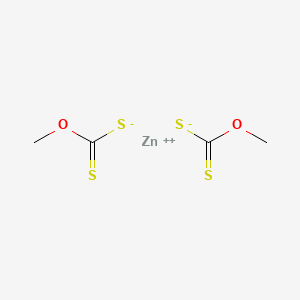


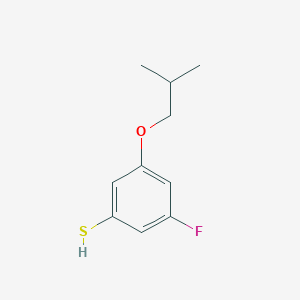

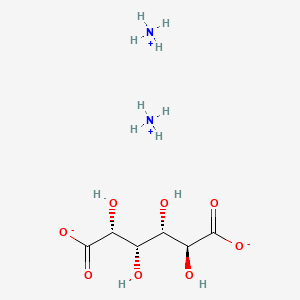

![3-Methyl-1-[2-(4-nitrophenyl)-2-oxoethyl]pyridin-1-ium iodide](/img/structure/B12645481.png)
